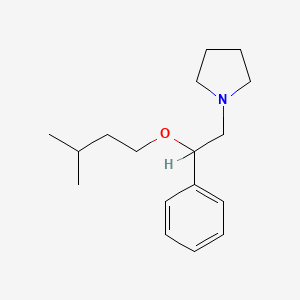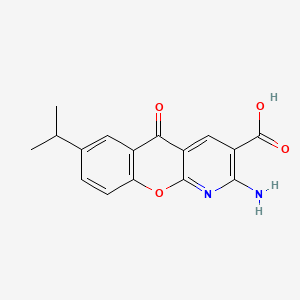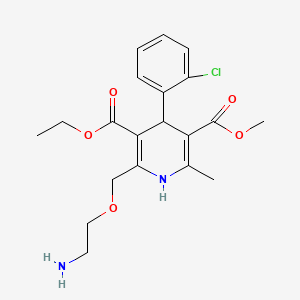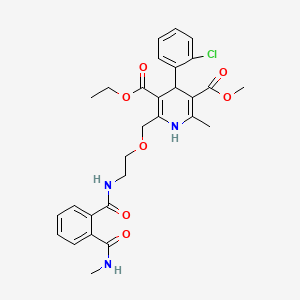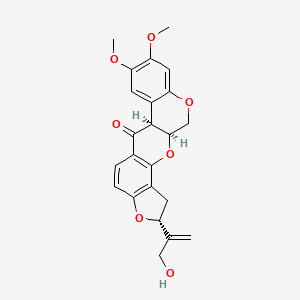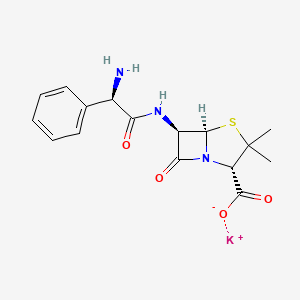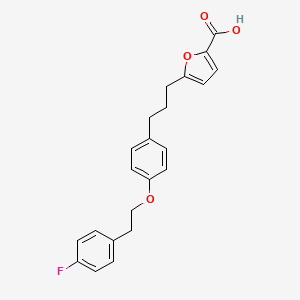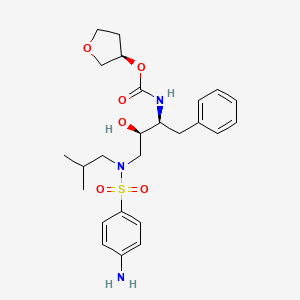
Arglabin
Vue d'ensemble
Description
Arglabin is a natural product with antitumor and anti-inflammatory activity . It competitively inhibits the binding of farnesyl diphosphate to farnesyl transferase (FTase), preventing the activation of RAS proto-oncogene by preventing the incorporation of farnesyl pyrophosphate into human H-ras proteins .
Synthesis Analysis
The first enantioselective synthesis of the guaianolide Arglabin has been developed . This synthesis involves the creation of a dimethylamino adduct, which is currently under clinical evaluation for the treatment of various cancers .Molecular Structure Analysis
Arglabin is a colorless crystalline compound with a chemical structure constructed from the bicyclo [5.3.0] decane skeleton . It belongs to the guaianolides sesquiterpenes subclass .Chemical Reactions Analysis
Arglabin has been shown to possess anti-inflammatory activity through inhibition of the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome and production of proinflammatory cytokines . Over 70 new polyfunctional derivatives of Arglabin have been synthesized by cyclopropantation, amination, phosphorylation, halogenations, and oxidation of the compound .Physical And Chemical Properties Analysis
Arglabin has a molecular weight of 246.3 and a molecular formula of C15H18O3 . It is a colorless crystalline compound .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Arglabin, a sesquiterpene lactone, has demonstrated significant anti-inflammatory activity . It inhibits the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, which is crucial in the body’s inflammatory response. By reducing the production of pro-inflammatory cytokines like interleukin (IL)-1β and IL-18, Arglabin can potentially treat diseases characterized by inflammation .
Antitumor Properties
Research has shown that Arglabin possesses antitumor properties , particularly against breast, colon, ovarian, and lung cancers. Its mechanism involves the disruption of cancer cell proliferation, making it a valuable compound in oncology .
COVID-19 Treatment Potential
During the COVID-19 pandemic, Arglabin attracted attention for its potential to mitigate the cytokine storm and acute respiratory distress syndrome (ARDS), both of which are severe complications of the virus. Its ability to target the NLRP3 inflammasome suggests that Arglabin could be a therapeutic agent against COVID-19-related inflammation .
Radiosensitizing Effects
Arglabin has been identified as having radiosensitizing effects , which means it can enhance the efficacy of radiation therapy in treating tumors. This property is particularly beneficial in reducing the required dosage of radiation, thereby minimizing side effects .
Physicochemical Properties for Drug Formulation
The study of Arglabin’s physicochemical properties has revealed that it maintains its chemical composition even after mechanical treatment. This stability is essential for developing drug formulations, especially when combined with other compounds like arabinogalactan .
Ftase Inhibition for Cancer Therapy
As an Ftase inhibitor, Arglabin disrupts the function of the protein farnesyltransferase, which is involved in the post-translational modification of proteins necessary for cancer cell survival. This mechanism positions Arglabin as a promising drug in the treatment of liver, lung, and breast cancers .
Cytotoxicity Against Cancer Cells
Arglabin and its derivatives have been studied for their cytotoxic effects on cancer cells. By inducing cell death in tumor cells, these compounds have shown promise in both in vitro and in vivo models as potential anticancer agents .
Antimicrobial Activity
Synthetic derivatives of Arglabin have exhibited antimicrobial activity , including antibacterial and antifungal effects. This broadens its potential application in treating infections and diseases caused by various pathogens .
Mécanisme D'action
Target of Action
Arglabin, a natural sesquiterpene γ-lactone, primarily targets the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome . It also inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These targets play crucial roles in inflammation and cancer progression.
Mode of Action
Arglabin interacts with its targets by inhibiting their activity. It inhibits the NLRP3 inflammasome, reducing the production of proinflammatory cytokines including interleukin (IL)-1β and IL-18 . By inhibiting EGFR tyrosine kinase, Arglabin disrupts the function of key proteins such as Ras, which are often mutated in cancer cells and drive tumor growth and survival .
Biochemical Pathways
Arglabin affects several biochemical pathways. It downregulates the mTOR/PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting farnesyl transferase, Arglabin disrupts the post-translational modification of proteins, affecting various cellular processes .
Pharmacokinetics
Its poor water solubility might negatively influence its bioavailability .
Result of Action
Arglabin exhibits potent anti-inflammatory and anticancer effects. It suppresses cancer cell proliferation and induces apoptosis, or programmed cell death . It also attenuates the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 .
Action Environment
Environmental factors can influence the action of Arglabin. For instance, its poor water solubility might affect its bioavailability and consequently its pharmacological activity . Structural modification of the compound to enhance water solubility could be a rational approach to improve its bioavailability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJYAKBJSGRTHA-CUZKYEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Record name | Arglabin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arglabin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arglabin | |
CAS RN |
84692-91-1 | |
| Record name | Arglabin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84692-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arglabin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arglabin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGLABIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS8UOP7QZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does arglabin exert its anticancer effects?
A1: Arglabin exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Farnesyltransferase: Arglabin inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]
- Induction of Apoptosis: Arglabin has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []
- Anti-inflammatory Activity: Arglabin demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by arglabin reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]
Q2: What is the significance of arglabin's interaction with the NLRP3 inflammasome?
A2: Arglabin's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, arglabin shows promise in mitigating the progression of these conditions. [, ]
Q3: How does arglabin affect lipid metabolism?
A3: Research suggests that arglabin possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), arglabin demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]
Q4: What is the molecular formula and weight of arglabin?
A4: Arglabin's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]
Q5: Are there any notable spectroscopic characteristics of arglabin?
A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize arglabin. [] These techniques provide valuable insights into the compound's structure and properties. []
Q6: How stable is arglabin under various conditions?
A6: The stability of arglabin has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]
Q7: What strategies have been explored to improve the solubility and bioavailability of arglabin?
A7: Enhancing arglabin's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of arglabin. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []
Q8: How has computational chemistry been used in arglabin research?
A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding arglabin's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of arglabin and its derivatives.
Q9: What is the impact of structural modifications on arglabin's activity?
A9: Numerous arglabin derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]
Q10: What preclinical models have been used to evaluate arglabin's efficacy?
A10: Arglabin's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated arglabin's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]
Q11: Has arglabin been evaluated in clinical trials?
A11: While arglabin is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





